molecular formula C16H18N2O4 B5738130 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile

3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile

Cat. No.: B5738130
M. Wt: 302.32 g/mol
InChI Key: SWXXSMUFZJEOGT-UKTHLTGXSA-N
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Description

3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile, also known as DMAN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMAN belongs to the family of acrylonitrile derivatives, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to inflammation and cancer. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent therapeutic properties. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will allow for a better understanding of how this compound is metabolized and distributed in the body. Furthermore, future research could focus on the development of this compound analogs with improved solubility and bioavailability. Finally, the potential use of this compound in combination with other chemotherapeutic agents should be explored further.

Synthesis Methods

3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with morpholine, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained through purification and isolation techniques. This synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, this compound has been found to have a synergistic effect when used in combination with other chemotherapeutic agents.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-14-3-4-15(21-2)12(10-14)9-13(11-17)16(19)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXXSMUFZJEOGT-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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